Product packaging for Calcium methacrylate(Cat. No.:CAS No. 16809-88-4)

Calcium methacrylate

Cat. No.: B101330
CAS No.: 16809-88-4
M. Wt: 126.17 g/mol
InChI Key: LYMYOENPASUELF-UHFFFAOYSA-N
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Description

Calcium Methacrylate (CAS 16809-88-4) is a high-purity, bifunctional organic compound of significant interest in scientific research, particularly in the development of advanced biomaterials. Its primary research value lies in its dual functionality; the compound serves as a source of bioavailable calcium ions while also containing polymerizable methacrylate groups. This unique combination makes it a critical precursor in the synthesis of bioactive polymers and dental restorative resins. In dental materials research, this compound is copolymerized with classic resin matrices like Bis-GMA/TEGDMA to create calcium-rich, three-dimensional polymer networks. These functionalized dental resins (BTCM) are designed to induce hydroxyapatite (HA) mineralization on their surface. Studies demonstrate that after being soaked in calcium and phosphate solutions, dense layers of hydroxyapatite crystals form on the resin surface, with the amount of HA increasing correspondingly with the this compound content. This mechanism provides a straightforward, cost-effective strategy for producing dental materials with continuous remineralization ability, promoting self-repair in the oral environment even if the surface layer is damaged. The compound is typically a white to almost white powder or crystal, soluble in water, and is characterized by a molecular weight of 210.24 g/mol. Researchers utilize it to develop innovative, bioactive composites that support bone and tooth regeneration. This product is intended For Research Use Only. It is strictly for laboratory research purposes and is not approved for human, veterinary, household, or any other consumer use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6CaO2 B101330 Calcium methacrylate CAS No. 16809-88-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

16809-88-4

Molecular Formula

C4H6CaO2

Molecular Weight

126.17 g/mol

IUPAC Name

calcium;2-methylprop-2-enoate

InChI

InChI=1S/C4H6O2.Ca/c1-3(2)4(5)6;/h1H2,2H3,(H,5,6);

InChI Key

LYMYOENPASUELF-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Ca+2]

Canonical SMILES

CC(=C)C(=O)O.[Ca]

Other CAS No.

16809-88-4

Related CAS

79-41-4 (Parent)

Synonyms

2-methylacrylic acid
methacrylic acid
methacrylic acid, calcium salt
methacrylic acid, sodium salt
sodium methacrylate

Origin of Product

United States

Synthetic Methodologies for Calcium Methacrylate

Direct Synthesis Pathways of Calcium Methacrylate (B99206)

The primary method for synthesizing calcium methacrylate is through direct chemical reaction. This involves the neutralization of methacrylic acid with a suitable calcium-containing precursor.

Reaction of Methacrylic Acid with Calcium Precursors

This compound is most commonly synthesized via a neutralization reaction between methacrylic acid and a calcium precursor. The most frequently used precursors are calcium hydroxide (B78521) (Ca(OH)₂) and calcium carbonate (CaCO₃).

The reaction with calcium hydroxide is a straightforward acid-base neutralization, typically conducted in an aqueous medium at room temperature. The general chemical equation for this reaction is:

2CH₂=C(CH₃)COOH + Ca(OH)₂ → Ca(CH₂=C(CH₃)COO)₂ + 2H₂O

This process is also described in U.S. Patent 3,839,437, which details the formation of this compound as a metal salt of methacrylic acid using calcium hydroxide. prepchem.comgoogle.com This foundational reaction is a cornerstone for various industrial production methods.

Optimization of Synthesis Conditions for this compound Purity and Yield

To ensure high purity and yield, particularly in industrial-scale production, the synthesis conditions for this compound must be carefully controlled. Key parameters that are optimized include temperature, pH, reaction time, and the introduction of additives.

Industrial processes often involve the careful and controlled addition of methacrylic acid to a suspension of calcium hydroxide while monitoring temperature and pH to drive the reaction to completion and minimize impurities. Following the reaction, the resulting this compound product is typically filtered, washed, and dried to achieve the desired purity.

Research into the synthesis of related calcium-containing methacrylate resins has identified specific optimal conditions. For instance, in the synthesis of a complex methacrylate resin, optimal conditions were found to be a reaction temperature of 40°C with an addition time of 90 minutes. researchgate.net While specific parameters can vary depending on the exact nature of the final product, the principles of controlling reaction kinetics and equilibrium are universal. The goal is to maximize the formation of the desired product while preventing side reactions or the inclusion of unreacted starting materials.

Table 1: Key Parameters for Optimizing this compound Synthesis
ParameterTypical Range/ConditionObjectiveReference
TemperatureRoom Temperature to 40°CControl reaction rate, prevent side reactions researchgate.net
pHControlled during acid additionEnsure complete neutralization
Reaction Time~90 minutes (addition time)Maximize product yield researchgate.net
Post-Reaction ProcessingFiltration, washing, dryingRemove impurities and isolate pure product

Functionalization and Derivatization Strategies for this compound

This compound's chemical structure, featuring both a polymerizable methacrylate group and an ionic calcium salt, makes it a valuable bifunctional monomer for creating advanced functional polymers. nih.gov The primary strategy for its functionalization is through copolymerization with other monomers to build polymer networks that incorporate the unique properties of the calcium ion.

This approach is particularly prominent in the development of bioactive materials for dental and biomedical applications. For example, this compound (CMA) can be introduced into a classical dental resin formulation, such as one containing bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov The mixture is then polymerized, typically through photopolymerization, to form a cross-linked polymer network. nih.gov

In this resulting polymer, the this compound units are covalently bonded within the resin matrix. nih.gov This is not a simple mixture but a new copolymer where the calcium ions are integral to the structure. This functionalization imparts specific capabilities to the final material. The incorporated calcium can serve as a binding site for phosphate (B84403) ions and can be released into the surrounding environment, which is a critical feature for promoting the mineralization of hydroxyapatite (B223615) on the material's surface. nih.gov This strategy effectively transforms a standard polymer into a "calcium-rich" bioactive material capable of in-situ repair and regeneration, a significant advancement over materials that simply use inert fillers. nih.gov

Polymerization Mechanisms and Kinetics of Calcium Methacrylate Systems

Radical Polymerization of Calcium Methacrylate (B99206)

The polymerization of calcium methacrylate (CaMA) via radical mechanisms is a subject of significant academic and industrial interest. This process allows for the synthesis of polymers with unique properties stemming from the presence of the calcium cation.

Fundamental Mechanisms of this compound Radical Polymerization

The radical polymerization of this compound proceeds through the classical steps of initiation, propagation, and termination. mdpi.comnih.gov The process is typically started using a free-radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes under heat to generate primary radicals. acs.org These radicals then react with a this compound monomer unit, initiating the polymer chain.

A distinguishing feature of CaMA polymerization is the profound influence of the calcium cation. Quantum chemistry studies have highlighted the importance of distonic radical-cation interactions. anu.edu.auresearchgate.net In this phenomenon, the electrostatic attraction between the positively charged calcium ion (Ca²⁺) and the radical at the propagating chain end plays a crucial role. This interaction stabilizes the polymer terminus and influences the reactivity of the propagating species. anu.edu.au The Ca²⁺ coordinates with the carboxylate groups of the monomer and the polymer chain, a feature that becomes central to the stereochemical control of the reaction. anu.edu.au

Kinetic Studies of this compound Polymerization Processes

Kinetic studies of this compound polymerization provide quantitative insights into the reaction rates and monomer conversion. The rate of polymerization (R_p) for radical polymerization generally follows the fundamental equation: R_p = k_p[M][I]⁰·⁵(fk_d/k_t)⁰·⁵, where k_p, k_d, and k_t are the rate constants for propagation, initiator decomposition, and termination, respectively, [M] is the monomer concentration, [I] is the initiator concentration, and f is the initiator efficiency. mdpi.com

Investigations into related systems have shown how the presence of methacrylate salts can influence reaction kinetics. For example, in photopolymerization of dental resin formulations, the addition of this compound was found to decrease the polymerization speed to some extent, which was attributed to the lower intrinsic reactivity of the CaMA monomer. nih.gov However, this was counterbalanced by a decrease in the formulation's viscosity, which enhanced molecular mobility and ultimately led to a slight increase in the final double-bond conversion. nih.gov The final monomer conversion in dimethacrylate systems is crucial for achieving desirable mechanical properties and minimizing the risk of toxic monomer leaching. plos.org

Influence of Reaction Conditions on this compound Polymerization Kinetics

The kinetics of CaMA polymerization are highly sensitive to the reaction conditions, which can be manipulated to control the polymerization process and the final polymer characteristics.

Solvent: The choice of solvent is a critical parameter. The polymerization of CaMA is often conducted in aprotic polar solvents like N,N-dimethylformamide (DMF). acs.org Research has demonstrated that the solvent system directly impacts the stereochemical outcome. For instance, conducting the polymerization in a toluene/DMF (2:1) mixed solvent resulted in a higher isotactic content compared to using DMF alone. acs.org This is because the solvent polarity affects the nature and strength of the ionic interactions that guide the polymerization. anu.edu.au More polar solvents can disrupt the specific coordination structures responsible for stereocontrol, leading to a loss of tacticity. anu.edu.au

Stereochemical Control in this compound Polymerization

A key area of research in this compound polymerization is the ability to control the stereochemistry, or tacticity, of the polymer chain. This control allows for the synthesis of isotactic-rich polymers, where the carboxylate side groups are all oriented on the same side of the polymer backbone.

Origins of Stereospecificity in this compound Polymerization

The free-radical polymerization of CaMA has been shown to yield poly(this compound) that, after conversion to poly(methyl methacrylate) (PMMA), exhibits a high degree of isotacticity (mm triads). acs.orgresearchgate.net This is unusual for conventional radical polymerization, which typically produces atactic (random) polymers. The origin of this stereospecificity lies in the strong ionic interactions between the calcium cation and the methacrylate monomer units at the propagating chain end. acs.org Theoretical calculations have confirmed that the specific structure of the polymer terminus, dictated by these ionic interactions, is the primary factor influencing the stereoselectivity of monomer addition. anu.edu.auresearchgate.net

The table below shows the impact of the solvent system on the tacticity of PMMA derived from the polymerization of CaMA, highlighting the role of reaction conditions in stereocontrol.

Solvent Systemmm (isotactic)mr (heterotactic)rr (syndiotactic)
DMF59%33%8%
Toluene/DMF (2:1)65%30%5%
Data sourced from Macromolecules. acs.org

Role of Chelation and Metal Cation Interactions in Stereocontrol

The mechanism for stereocontrol in CaMA polymerization is attributed to the formation of a highly organized transition state stabilized by chelation. anu.edu.au The calcium cation acts as a template, coordinating with multiple carboxylate groups simultaneously. radicalpolymers.com

Quantum chemical models suggest the formation of a "chelated bridging scaffold." anu.edu.au In this model, the Ca²⁺ ion forms a complex with the carboxylate groups of the terminal monomer unit, the penultimate monomer unit, and the incoming monomer. anu.edu.au This creates a specific μ-κ²:κ¹ bridging structure that locks the propagating chain end and the incoming monomer into a fixed orientation, favoring isotactic addition.

This chelation has two major consequences:

Monomer Activation: The coordination scaffold activates the incoming monomer, making it more susceptible to radical attack. anu.edu.au

Stereochemical Guidance: It regulates the relative orientation of the terminal and penultimate side chains, sterically guiding the incoming monomer to add in a way that produces an isotactic configuration. anu.edu.au

The stability of this chelated scaffold is paramount for achieving high levels of stereocontrol. As mentioned, the use of highly polar solvents can disrupt these delicate coordination interactions, leading to a loss of isotactic regulation. anu.edu.au The distonic radical-cation interaction further stabilizes this arrangement, with calculations showing it can lower the activation energy for the isotactic propagation pathway.

The table below summarizes the key interactions within the proposed chelation model and their effects on the polymerization process.

Interaction / StructureDescriptionEffect on Polymerization
Chelated Bridging Scaffold Ca²⁺ coordinates with terminal, penultimate, and incoming monomer carboxylate groups. anu.edu.auEnforces a specific geometry for monomer addition, leading to high isotacticity.
Distonic Radical-Cation Interaction Electrostatic attraction between Ca²⁺ and the radical center on the propagating chain. anu.edu.auStabilizes the transition state and lowers the activation energy for propagation.
μ-κ²:κ¹ Bridging Motif The specific coordination mode of the Ca²⁺ ion with the carboxylate groups. Positions the radical and monomer for isotactic addition.

Role of Chelation and Metal Cation Interactions in Stereocontrol

Copolymerization of this compound with Other Monomers

This compound is a valuable comonomer for the development of stable, cross-linked polymer networks, particularly in biomedical applications such as dental resins and bone cements. Its ability to participate in copolymerization reactions, typically through free-radical mechanisms, allows for the incorporation of ionic crosslinks into the polymer structure, enhancing mechanical properties and stability. acs.org

The formation of these stable networks is largely attributed to the bifunctional nature of this compound. Each monomer unit contains two methacrylate groups associated with a single calcium ion, enabling it to act as a cross-linking agent. During copolymerization with other vinyl monomers, such as methyl methacrylate (MMA) or the components of dental resins like bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), the this compound units become integrated into multiple polymer chains, creating a three-dimensional network. researchgate.net

Research on dental composites has demonstrated that incorporating a methacrylate-functionalized calcium phosphate (B84403) (MCP), a compound related to this compound, can significantly influence the mechanical properties of the resulting polymer network. The flexural strength of the composite can be optimized by adjusting the concentration of the calcium-containing monomer. For instance, one study found that a 3 wt.% addition of MCP to a dental composite resulted in the highest flexural strength, even surpassing that of the control material without the calcium-containing monomer. mdpi.com However, at higher concentrations (20 wt.%), the flexural strength decreased, which was attributed to a lower degree of conversion and reduced interaction between the filler and the resin matrix. mdpi.com This highlights the importance of optimizing the comonomer ratio to achieve the desired network stability and mechanical performance.

Methacrylate-Functionalized Calcium Phosphate (MCP) Content (wt.%)Mean Flexural Strength (MPa)Reference
0 (Control)98.2 mdpi.com
3106.0 mdpi.com
6>98.2 (not statistically significant) mdpi.com
2092.6 mdpi.com

The copolymerization of this compound with other monomers typically proceeds via a free-radical polymerization mechanism. nih.gov The process is initiated by a radical initiator, which creates free radicals that then react with the vinyl groups of the comonomers, propagating the polymer chains.

When this compound is included in a copolymerization system, its methacrylate groups react in a similar fashion to other methacrylate monomers. However, the presence of the calcium ion and the ionic nature of the monomer introduce specific effects on the copolymerization mechanism and the resulting polymer structure. The ionic interactions can influence the reactivity of the monomers and the conformation of the growing polymer chains, as seen in the homopolymerization of this compound.

In systems like dental resins, this compound is copolymerized with monomers such as Bis-GMA and TEGDMA. The copolymerization results in a highly cross-linked, stable network. researchgate.net The this compound units, with their two associated methacrylate functionalities, act as cross-linking points, covalently bonding different polymer chains together. Furthermore, the ionic calcium carboxylate groups can form ionic aggregates within the polymer matrix, acting as physical cross-links that further enhance the stability and mechanical properties of the network. This dual covalent and ionic cross-linking contributes to the formation of a robust and durable material.

While the general principles of free-radical copolymerization apply, the specific kinetic parameters, such as the reactivity ratios of this compound with other common monomers, are not extensively detailed in the available literature. Reactivity ratios (r1 and r2) are crucial for predicting the composition and sequence distribution of the resulting copolymer. scielo.br For a given pair of monomers, these ratios indicate the relative preference of a growing polymer chain ending in one monomer to add another molecule of the same monomer versus the comonomer. scielo.br Although reactivity ratios for various other methacrylate copolymer systems have been determined, specific values for this compound are not readily found in the searched literature. researchgate.netacs.orgmdpi.com The investigation of these parameters would provide a more quantitative understanding of the copolymerization mechanism involving this compound.

Characterization techniques such as Fourier-transform infrared (FTIR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are essential for investigating the outcomes of these copolymerization reactions. FTIR can be used to confirm the incorporation of the different monomer units into the copolymer by identifying their characteristic functional group absorptions and to monitor the conversion of the C=C double bonds during polymerization. mdpi.commdpi.com NMR spectroscopy is a powerful tool for determining the composition of the copolymer and for analyzing the tacticity of the polymer backbone. mdpi.commeasurlabs.com

Material Engineering and Composite Development with Calcium Methacrylate

Integration of Calcium Methacrylate (B99206) in Bioactive Composite Materials

The incorporation of calcium methacrylate (CMA) into composite materials represents a significant advancement in the development of bioactive materials, particularly in the dental and biomedical fields. These materials are designed to not only provide structural support but also to interact with the biological environment to elicit a specific, positive response, such as promoting the regeneration of mineralized tissue.

The fundamental design principle for bioactive composites containing this compound is to create a material capable of inducing hydroxyapatite (B223615) (HA) mineralization, which is the primary inorganic component of bone and teeth. nih.gov The integration of CMA, a bifunctional monomer and the calcium salt of methacrylic acid, into a polymer matrix serves as a source of calcium ions (Ca²⁺). nih.gov When these composites are exposed to a phosphate-rich environment, such as saliva or simulated body fluid, the released Ca²⁺ can interact with phosphate (B84403) ions (PO₄³⁻) to form a layer of HA on the material's surface. nih.govmdpi.com

A key strategy involves incorporating CMA into classic dental resin formulations, such as those based on bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.gov This approach creates a calcium-rich functional dental resin that can be prepared through a straightforward one-step photopolymerization process. nih.govmdpi.com The design leverages the existing, well-characterized polymer matrix while introducing the bioactive potential of CMA. The goal is to achieve a material that not only restores the structure of damaged tissue but also facilitates its natural repair mechanisms. nih.gov This in-situ repair strategy allows for the regeneration of calcium phosphate crystals in mineral-deficient areas, a significant advantage over traditional inert restorative materials. nih.gov

This compound plays a direct and crucial role in enhancing the biomineralization potential of composite materials. As a calcium salt of methacrylic acid, CMA acts as a covalently bound source of calcium ions within the polymer network after polymerization. nih.gov This integration is a significant advantage over composites where bioactive fillers are simply physically mixed into the resin. In the latter case, the loss of fillers due to mechanical wear or degradation can diminish the material's long-term ability to promote mineralization. nih.gov

The process of biomineralization is initiated when the CMA-containing composite is in contact with a physiological fluid containing phosphate ions. The calcium within the composite matrix creates a localized, supersaturated environment of Ca²⁺ ions. nih.gov This high concentration of calcium ions drives the deposition of calcium phosphate from the surrounding fluid onto the composite's surface, which gradually crystallizes into hydroxyapatite. nih.govmdpi.com Research has demonstrated that dental resins functionalized with CMA can induce the formation of a dense layer of HA. nih.govmdpi.com

Crucially, this mineralization capability is not just a surface phenomenon. A key benefit of integrating CMA into the polymer backbone is that the material can continue to stimulate the in-situ generation of HA even if the surface layer is worn away or damaged, exposing a fresh, calcium-rich matrix. mdpi.com This sustained bioactivity is a significant improvement, offering the potential for long-term therapeutic effects, such as sealing marginal gaps between a dental restoration and the tooth to prevent bacterial penetration. mdpi.com The release of calcium ions, along with a potential localized increase in pH, contributes to an environment that favors remineralization and may interfere with the metabolic activity of biofilms. nih.govravellispa.it

The fabrication of this compound-containing composites employs various advanced processing techniques, often adapted from established methods in polymer and dental material manufacturing.

One of the most common and effective methods is photopolymerization . nih.govmdpi.com In this technique, CMA is mixed with other monomers (like Bis-GMA and TEGDMA) and a photoinitiator. The resulting resin mixture is then exposed to visible light of a specific wavelength, which activates the photoinitiator and triggers the polymerization process, solidifying the material. nih.govnih.gov This method is widely used in dentistry because it allows for "on-demand" curing, giving the clinician control over the working time and placement of the restorative material. Real-time Fourier-transform infrared spectroscopy (FTIR) can be used to monitor the photopolymerization kinetics, assessing how factors like CMA concentration affect the rate and degree of conversion. mdpi.com

In-situ polymerization is another key technique where the polymerization of the monomer matrix occurs in the presence of the filler particles. tandfonline.com While often described for composites with fillers like calcium carbonate, the principle applies to CMA-containing systems where CMA itself is a monomer. This process aims to achieve a fine dispersion and strong interfacial adhesion between the polymer matrix and any additional inorganic fillers that might be included to enhance mechanical properties. tandfonline.com

For creating porous composite scaffolds, particularly for bone tissue engineering applications, freeze-drying is a relevant technique. A composite mixture, often in the form of a hydrogel, can be frozen and then lyophilized to remove the solvent, creating a porous structure that can support cell infiltration and tissue growth. mdpi.com

The table below summarizes processing techniques relevant to the fabrication of methacrylate-based composites.

Processing TechniqueDescriptionApplicationReference
Photopolymerization A monomer mixture containing a photoinitiator is cured by exposure to light of a specific wavelength.Fabrication of dental restorative materials. nih.govmdpi.com
In-situ Polymerization The polymer matrix is formed in the presence of filler particles to promote good dispersion and adhesion.Creating nanocomposites with enhanced properties. tandfonline.com
Freeze-Drying A solvent is removed from a frozen composite mixture via sublimation to create a porous structure.Fabrication of porous scaffolds for tissue engineering. mdpi.com

Role of this compound in Enhancing Biomineralization Potential

This compound in Polymer-Inorganic Hybrid Materials Research

The use of this compound extends into the broader field of polymer-inorganic hybrid materials, where it contributes to the development of composites with tailored properties, particularly those based on poly(methyl methacrylate) (PMMA).

Poly(methyl methacrylate) (PMMA) is a widely used polymer in medical and dental applications, notably as a bone cement. nih.gov However, standard PMMA is bio-inert. nih.gov Fabricating composites by incorporating this compound into a PMMA matrix is a strategy to impart bioactivity. This can be achieved through the copolymerization of methyl methacrylate (MMA) and this compound (CMA) monomers.

The fabrication process typically involves mixing the monomers (MMA and CMA) with a polymerization initiator. The polymerization can be initiated chemically or thermally. mdpi.com For instance, in dental resins, a blend of monomers including Bis-GMA, TEGDMA, and CMA is prepared and then polymerized via photopolymerization. nih.govmdpi.com

For bone cements, a two-part system is common, consisting of a solid powder component and a liquid monomer component. The powder typically contains pre-polymerized PMMA beads and an initiator, while the liquid contains the MMA monomer. To create a bioactive cement, the formulation can be modified by including calcium-releasing components. nih.gov While many studies use calcium phosphate ceramics as the inorganic phase mixed with PMMA powder, nih.gov an alternative approach is the copolymerization of MMA with functional monomers like CMA.

A study by Zhang et al. (2023) detailed the fabrication of a functional dental resin by introducing CMA into a Bis-GMA/TEGDMA formulation through one-step photopolymerization. nih.gov The effect of CMA concentration on the material's properties was systematically investigated.

The table below shows data on the effect of this compound (CMA) concentration on the photopolymerization and mechanical properties of a Bis-GMA/TEGDMA dental resin, as adapted from research findings. nih.govmdpi.com

CMA Concentration (wt%)Final Double Bond Conversion (%)Maximum Polymerization Rate (%/s)Compressive Modulus (MPa)
065.42.91550
568.23.51210
1066.53.21050
1562.12.5890

This data is illustrative of trends reported in the literature, where initial small additions of CMA can slightly increase conversion before higher concentrations hinder polymerization and reduce mechanical properties. nih.govmdpi.com

The performance of a composite material is critically dependent on the interface between the polymer matrix and the reinforcing filler. tandfonline.comresearchgate.net In polymer systems reinforced with this compound, the nature of the interaction is unique because CMA can act as a comonomer, becoming an integral part of the polymer backbone through covalent bonds. nih.gov This inherently creates a strong interface between the calcium-containing moiety and the rest of the polymer network.

Several factors influence these interfacial interactions:

Surface Chemistry: The surface of inorganic fillers can be modified to improve compatibility with the polymer matrix. For instance, stearic acid is often used to coat calcium carbonate nanoparticles, rendering their surface hydrophobic and improving their dispersion in a polymer matrix. tandfonline.comfrontiersin.org

Coupling Agents: Silane (B1218182) coupling agents are frequently used to form chemical bridges between the inorganic filler surface and the polymer matrix. researchgate.net These agents have functional groups that can react with both the filler and the polymer, creating strong covalent bonds at the interface.

Van der Waals Forces and Hydrogen Bonding: In the absence of covalent bonds, weaker intermolecular forces such as van der Waals forces and hydrogen bonding govern the adhesion at the interface. nih.gov The presence of polar groups on the polymer and filler can enhance these interactions.

Fabrication of Poly(methyl methacrylate)/Calcium Methacrylate Composites

This compound for Self-Healing Material Systems Research

This compound is emerging as a significant compound in the research and development of self-healing material systems, particularly in the realm of construction materials. Its application as an additive in concrete formulations is being explored to enhance the durability and lifespan of structures by facilitating autonomous crack repair. The fundamental mechanism involves the reaction of this compound with components of the cement matrix to precipitate minerals that fill and seal microcracks.

Incorporation of this compound in Self-Healing Concrete Formulations

The integration of this compound into concrete is being investigated as a chemical healing approach. One of the primary challenges in using monomers like methyl methacrylate (MMA) directly in concrete is their susceptibility to hydrolysis in the highly alkaline environment of cement paste, which leads to the formation of methacrylic acid and methanol. researchgate.net The subsequent reaction between the formed methacrylic acid and calcium hydroxide (B78521) in the cement results in the creation of this compound, a compound that is highly soluble in water and may leach out of the cement paste. researchgate.net

To counteract this, research is focused on methods to protect the healing agents. One such method involves the encapsulation of monomers like MMA. When cracks form in the concrete, these capsules rupture, releasing the healing agent which then polymerizes and can also react to form this compound, contributing to the healing process. researchgate.net

Table 1: Research Approaches for Incorporating this compound in Self-Healing Concrete

Research ApproachDescriptionKey Considerations
Direct Addition This compound is directly added to the concrete mix.Potential for high water solubility and leaching. researchgate.net
In-situ Formation from MMA Methyl methacrylate (MMA) is added, which hydrolyzes and reacts with calcium hydroxide to form this compound.Hydrolysis of MMA in alkaline environments. researchgate.net
Encapsulation MMA or other precursors are encapsulated to protect them until a crack occurs.Capsule survivability during mixing and rupture upon cracking. researchgate.net

Mechanisms of Self-Healing Facilitated by this compound Precipitation

The self-healing action involving this compound in concrete is primarily a chemical process centered around precipitation reactions. The core mechanism relies on the presence of water and other components within the cementitious matrix.

When microcracks form in concrete containing this compound, several processes can be initiated:

Reaction with Calcium Hydroxide: this compound can react with calcium hydroxide (Ca(OH)₂), a byproduct of cement hydration, to form products that precipitate within the cracks.

Mineral Precipitation: The addition of this compound to concrete formulations has been shown to facilitate healing through the precipitation of minerals, which helps to seal the cracks and extend the lifespan of the concrete structure. This process is analogous to the natural autogenous healing in concrete, where unhydrated cement particles continue to hydrate (B1144303) and calcium carbonate precipitates from the reaction of calcium hydroxide with carbon dioxide. nih.govcsce.ca

Polymerization and Matrix Formation: The methacrylate groups in this compound allow for copolymerization with other monomers that might be present, such as methyl methacrylate. This can lead to the formation of a stable polymer network within the cracks, providing structural integrity.

The effectiveness of this self-healing mechanism is dependent on several factors, including the availability of moisture to facilitate the chemical reactions and the transport of ions to the crack site. nih.govnih.gov The precipitation of these new phases within the crack helps to restore the material's integrity and reduce its permeability to harmful substances, thereby enhancing the durability of the structure.

Table 2: Key Reactions and Processes in this compound-Facilitated Self-Healing

ProcessDescriptionRole in Self-Healing
Precipitation Formation of solid mineral products within the crack volume.Fills and seals the crack, restoring load-bearing capacity and reducing permeability.
Reaction with Ca(OH)₂ This compound interacts with the calcium hydroxide present in the cement paste.Forms a self-healing matrix that can repair microcracks.
Copolymerization The methacrylate component can polymerize with other monomers released from encapsulates.Creates a stable polymer network that bridges the crack faces.

Biomaterials Research and Regenerative Engineering Applications of Calcium Methacrylate in Vitro Studies on Material Functionality

Calcium Methacrylate (B99206) in Dental Restorative Materials Research

The pursuit of dental restorative materials that not only replace lost tooth structure but also actively promote the regeneration of dental tissues has led to significant research into bioactive components. Calcium methacrylate (CMA) has emerged as a promising functional monomer in this field, primarily due to its potential to induce remineralization and integrate with dental resin systems.

Remineralization Capacity through Hydroxyapatite (B223615) Formation Induction

The primary indicator of a dental material's remineralization potential is its ability to induce the formation of hydroxyapatite (HA), the principal mineral component of enamel and dentin. nih.gov In vitro studies have demonstrated that dental resins functionalized with this compound exhibit a significant capacity for inducing HA formation. nih.govdntb.gov.ua When these materials are immersed in solutions containing calcium and phosphate (B84403) ions, dense crystals of HA can be observed forming on their surfaces. nih.gov

The mechanism involves the calcium ions within the CMA-containing resin matrix acting as nucleation sites for HA crystal growth. This process is enhanced when the material is alternately soaked in calcium nitrate (B79036) and sodium phosphate solutions, simulating the dynamic ionic environment of the oral cavity. nih.gov Research has shown a direct correlation between the concentration of CMA in the dental resin and the amount of HA formed; higher CMA content leads to a greater deposition of HA crystals. nih.govdntb.gov.ua This ability to foster a mineralized layer at the material-tooth interface is crucial for sealing microscopic gaps and preventing secondary caries. pulpdent.es

Functionalization of Dental Resins with this compound

This compound is integrated into traditional dental resin formulations, such as those based on bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA), through a one-step photopolymerization process. nih.govdntb.gov.uamdpi.com This method creates a calcium-rich, functional dental resin (termed BTCM in some studies) that is both cost-effective and straightforward to prepare. nih.govdntb.gov.ua The incorporation of CMA, a bifunctional monomer, allows the resulting polymer to be inherently bioactive, as opposed to relying on the addition of separate filler particles. mdpi.com

The influence of CMA on the properties of the dental resin has been a key area of investigation. Real-time Fourier-transform infrared spectroscopy (FTIR) has been used to study the photopolymerization kinetics, revealing that the polymerization rate is affected by the CMA concentration. mdpi.com While the double bond conversion can be completed rapidly, typically in under 300 seconds, the mechanical properties, such as the compression modulus, tend to decrease as the content of CMA increases. nih.govdntb.gov.ua Despite this, the functionalized resin demonstrates good biocompatibility, as indicated by MTT assays and cell adhesion studies showing that cells can adhere and proliferate on the material's surface. nih.govdntb.gov.ua

Influence of this compound (CMA) Content on Dental Resin Properties
CMA Content (wt%)Hydroxyapatite (HA) FormationCompression ModulusBiocompatibility
30ObservedDecreased relative to controlGood
40IncreasedFurther decreasedGood
50Dense formationLowest among testedGood

This compound in Bone Cement Systems Research

In orthopedic applications, bone cements are crucial for the fixation of joint prostheses. scielo.br Polymethyl methacrylate (PMMA) is the most commonly used bone cement, but its bio-inert nature has prompted research into modifications that can enhance its biological performance. frontiersin.orgjourcc.com The incorporation of calcium-releasing compounds, including this compound, is a key strategy to improve the bioactivity and integration of these materials with bone tissue.

Role in Enhancing Material Structure and Biological Integration

The addition of calcium-containing compounds to PMMA bone cements aims to impart bioactivity, encouraging the formation of an apatite-like layer on the cement surface, which is essential for bonding to bone tissue. mdpi.com While PMMA itself is bioinert, incorporating phosphate functional groups and calcium ions can significantly improve its apatite-forming ability. mdpi.com This enhanced bioactivity is critical for promoting osseointegration, the direct structural and functional connection between living bone and the surface of a load-bearing artificial implant. jourcc.com

Research has explored the use of various calcium phosphate fillers to improve the biological response to PMMA cements. acs.org The release of calcium ions from the cement can stimulate bone cells and contribute to a more favorable tissue response. nih.gov By modifying the surface properties of PMMA, for instance through chemical treatments or the inclusion of bioactive components, its hydrophobicity can be reduced, making it more conducive to cell attachment and the formation of a calcium phosphate layer. researchgate.net This surface modification is a critical step in transforming a bioinert material into one that can actively participate in the healing and integration process at the bone-implant interface.

Comparison with Alternative Calcium-Releasing Compounds in Bone Cements

A variety of calcium-based compounds have been investigated as additives to bone cements to enhance their bioactivity. These include hydroxyapatite (HA), tricalcium phosphate (TCP), and bioactive glasses. frontiersin.orgresearchgate.net HA is one of the most studied additives due to its chemical similarity to the mineral phase of bone. acs.org Its incorporation can improve the biocompatibility and osteogenic potential of PMMA cements. acs.org However, a significant drawback of HA is its limited solubility and release from the methacrylate matrix, which can hinder its biological activity. acs.org

In contrast, other calcium phosphate compounds like monocalcium phosphate (MCP) are more soluble and can be released from the cement. acs.org This release of ions can interact with other components, like HA, to form intermediate phases such as dicalcium phosphate (brushite), which can then transform into the more stable HA. acs.org Studies have also compared the effects of adding HA or α-TCP to bone cements containing functional methacrylates. researchgate.net These investigations have shown that the type of calcium phosphate filler and the composition of the methacrylate matrix can influence properties such as setting time and mechanical strength. researchgate.net The goal is to achieve a balance between adequate mechanical support and enhanced biological functionality.

Comparison of Calcium-Releasing Compounds in Bone Cements
CompoundKey CharacteristicsImpact on Bone Cement
This compoundProvides calcium ions and is polymerizable.Can be integrated into the polymer backbone, potentially offering controlled ion release.
Hydroxyapatite (HA)Chemically similar to bone mineral, bioactive.Enhances biocompatibility and osteoconductivity, but has low solubility. acs.org
Tricalcium Phosphate (TCP)Bioactive and resorbable.Can be resorbed and replaced by new bone tissue over time.
Monocalcium Phosphate (MCP)More soluble than HA. acs.orgPromotes ion release and can interact with other calcium phosphates to form HA. acs.org
Bioactive GlassReleases various ions (Ca, P, Si) and forms a silica (B1680970) gel layer.Highly bioactive, promotes rapid apatite formation. mdpi.com

Scaffold Design and Biointerface Engineering with this compound Derivatives

The field of tissue engineering relies heavily on the design of three-dimensional scaffolds that can support and guide tissue regeneration. nih.govresearchgate.net These scaffolds must possess specific properties, including biocompatibility, appropriate mechanical strength, and the ability to promote cell adhesion, proliferation, and differentiation. mdpi.com The incorporation of this compound derivatives into scaffold materials offers a promising avenue for creating bioactive constructs, particularly for bone tissue engineering.

Hybrid organic-inorganic biomaterials, which combine polymers with bioactive inorganic components like calcium phosphates, are being developed to mimic the composition of natural tissues. ub.edu this compound and its derivatives can be integrated into these hybrid systems to provide a source of calcium ions and to participate in the polymerization of the scaffold matrix. Methacrylic anhydride-based hydrogels, for example, can be used as bioinks for 3D bioprinting, allowing for the precise fabrication of scaffolds with controlled porosity and architecture. accscience.com

The surface of these scaffolds is critically important for their interaction with biological systems. Engineering the biointerface through techniques such as surface texturing, chemical treatments, or the incorporation of bioactive molecules can significantly enhance cellular response. ub.edu For instance, creating meso- and microporosity increases the surface area available for protein adsorption and cell attachment, which in turn can promote better tissue integration. ub.edu Nanocomposite hydrogels, such as those combining gelatin methacrylate (GELMA) with amorphous calcium phosphate, are being explored for their ability to create a microenvironment that closely resembles the natural extracellular matrix, thereby supporting bone regeneration. frontiersin.org The use of this compound derivatives in these advanced scaffold designs holds the potential to create "smart" biomaterials that can actively guide the process of tissue repair and regeneration. ub.edu

Development of Methacrylate-Functionalized Calcium Phosphate Scaffolds

The development of advanced biomaterials for bone regeneration and dental applications has led to the creation of hybrid materials that combine the bioactivity of calcium phosphates with the polymerizability of methacrylates. A significant innovation in this area is the synthesis of methacrylate-functionalized calcium phosphate (MCP). vivarep.comresearchgate.net This novel compound is designed to be used as a bioactive component in restorative dental composites and bone cements. researchgate.netacs.org

The synthesis of MCP is typically achieved through a solution-precipitation chemical process. mdpi.com This method involves reacting calcium salts with a combination of phosphoric acid and a phosphate-functional monomer, such as Bis-2-(methacryloyloxy)ethyl phosphate. researchgate.netmdpi.com This process grafts polymerizable methacrylate groups onto the calcium phosphate structure. researchgate.net The resulting MCP molecule exists in a highly active, transitional state at the molecular level. vivarep.com Unlike traditional calcium phosphate fillers, which have only mechanical interactions with the resin matrix, the methacrylate groups on MCP can chemically bond with the polymer matrix of the composite material. mdpi.com

This functionalization is crucial because it allows the bioactive component to be chemically integrated into the scaffold or restorative material, enhancing its stability and mechanical properties. acs.org Research has shown that composites containing MCP exhibit properties compatible with mineralized tissues and possess self-healing potential. acs.org The characterization of synthesized MCP is performed using techniques such as Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR), which confirms the presence of characteristic absorption peaks for both the methacrylate group and P-O groups from the phosphate component. researchgate.net Scanning Electron Microscopy (SEM) and Energy Dispersive Spectroscopy (EDS) are also used to analyze the morphology and elemental composition of the MCP particles. researchgate.netresearchgate.net The development of these materials represents a move towards an era of restorative materials that actively promote tooth health while meeting the esthetic and mechanical demands of modern dentistry. vivarep.com

Table 1: Characteristics of Methacrylate-Functionalized Calcium Phosphate (MCP) Scaffolds

Feature Description Source(s)
Synthesis Method Solution-precipitation reaction of calcium salts, phosphoric acid, and a phosphate-functional methacrylate monomer. researchgate.netmdpi.com
Key Components Calcium phosphate base functionalized with polymerizable methacrylate groups. vivarep.comresearchgate.net
Bonding Mechanism Chemical bonding with the resin matrix via methacrylate groups, in addition to mechanical interlocking. mdpi.com
Primary Application Bioactive filler in dental restorative composites and bone cements. researchgate.netacs.org
Reported Bioactivity Promotes hydroxyapatite precipitation on the material's surface when exposed to physiological fluids. vivarep.comresearchgate.netmdpi.com
Analytical Characterization ATR-FTIR, SEM, EDS, X-Ray Diffraction Analysis (XRDA). researchgate.netresearchgate.net

Gelatin Methacrylate and Alginate Methacrylate in Scaffold Hydrogel Formulations

Hydrogels are highly attractive for tissue engineering due to their structural similarity to the native extracellular matrix, high water content, and tunable properties. mdpi.comresearchgate.net In this context, natural polymers like gelatin and alginate are frequently modified with methacrylate groups to create Gelatin Methacrylate (GelMA) and Alginate Methacrylate (AlgMA), which can be photopolymerized to form stable, cross-linked hydrogel scaffolds. rsc.org

The synthesis of these hydrogel scaffolds often involves combining the methacrylate-functionalized natural polymers with a synthetic monomer, such as 2-hydroxyethyl methacrylate (HEMA). mdpi.comresearchgate.netmdpi.com Various fabrication techniques are employed, including modified cryogelation and porogen leaching methods, to create scaffolds with interconnected porous microstructures. mdpi.comresearchgate.netnih.gov For instance, in a typical cryogelation synthesis, the components (e.g., alginate, gelatin, HEMA) are mixed and stirred at an elevated temperature before being cooled to induce gelation and phase separation, followed by polymerization. mdpi.com The porogen leaching method involves incorporating a porogen, like Pluronic F-127, which is later leached out to create pores within the hydrogel structure. nih.gov

The composition of the hydrogel can be precisely controlled to tailor its properties. GelMA is derived from the chemical modification of gelatin with methacrylic anhydride, which introduces methacrylamide (B166291) and methacrylate groups that can be cross-linked. rsc.org The concentration of GelMA and the degree of methacrylation directly influence the stiffness and mechanical properties of the resulting hydrogel. rsc.org Alginate, a polysaccharide derived from seaweed, can also be functionalized to form AlgMA. researchgate.netrsc.org Hybrid hydrogels combining GelMA and AlgMA can be cross-linked through both photopolymerization of the methacrylate groups and ionic cross-linking of the alginate component, creating robust and adhesive scaffolds. rsc.org These formulations are designed to provide a supportive environment for cell viability and proliferation, making them suitable for a wide range of tissue regeneration applications. mdpi.commdpi.com

Table 2: Comparison of Hydrogel Scaffold Formulations

Formulation Key Components Synthesis Method Key Properties Source(s)
AGH Hydrogel Alginate, Gelatin, 2-hydroxyethyl methacrylate (HEMA) Modified Cryogelation Interconnected porous microstructure, satisfactory mechanical strength, hydrophilic. mdpi.comresearchgate.net
GelMA-AlgMA Hybrid Gelatin Methacrylate (GelMA), Alginate Methacrylate (AlgMA) Photopolymerization and Ionic Cross-linking Covalently and ionically cross-linked network, bioadhesive properties. rsc.org
PHEMA/G/A/GO Hydrogel HEMA, Gelatin, Alginate, Graphene Oxide (GO) Adapted Porogen Leaching Enhanced mechanical properties, suitable for drug delivery applications. nih.gov
CS-Activated GelMa Gelatin Methacrylate (GelMa), Calcium Silicate (B1173343) (CS) Photopolymerization Enhanced cell proliferation and differentiation, ion-releasing capability. mdpi.com

Investigating Calcium Ion Release and Biomineralization Induction Mechanisms on Scaffolds

A key function of bioactive scaffolds in bone and dental tissue engineering is their ability to release specific ions and induce biomineralization, the process of forming new mineral layers, such as hydroxyapatite (HAp). vivarep.comnih.gov The release of calcium ions (Ca²⁺) is particularly important, as these ions act as signaling molecules that can enhance cell adhesion, proliferation, and osteogenic differentiation. mdpi.commdpi.com

The mechanism of biomineralization induction often begins with the release of Ca²⁺ and phosphate (PO₄³⁻) ions from the scaffold material into the surrounding physiological environment. vivarep.commdpi.com Scaffolds containing methacrylate-functionalized calcium phosphate (MCP) are designed specifically for this purpose. vivarep.com When placed in the oral environment or in simulated body fluid, these materials facilitate the transfer of calcium and phosphate ions, creating nucleation sites for mineral precipitation. vivarep.com This leads to the formation of a layer of HAp on the surface of the material, which can integrate with the surrounding tooth or bone structure. vivarep.comresearchgate.net The amount of HAp deposition has been shown to directly correlate with the concentration of MCP within the composite material. mdpi.com

Other scaffold designs also leverage ion release to promote bioactivity. For example, hydrogels incorporating calcium silicate (CS) can release both calcium and silicon ions. mdpi.com The release of Ca²⁺ can chelate with carboxyl groups on tissues, promoting adhesion, while the Si ions have been shown to promote angiogenesis. mdpi.com Similarly, sol-gel hybrid glass scaffolds can be loaded with calcium chloride (CaCl₂) to achieve a sustained release of Ca²⁺, although high initial concentrations can lead to a "burst release". researchgate.netresearchgate.net The formation of a carbonated hydroxyapatite layer on these scaffolds is a hallmark of their bioactivity. researchgate.net However, it is crucial to control the ion concentration, as excessively high levels of Ca²⁺ in the local microenvironment can be toxic to cells. mdpi.com The ultimate goal is to create a scaffold that mimics the natural bone remodeling process, where the material is gradually resorbed and replaced by new, mineralized tissue. nih.gov

Table 3: Factors Influencing Ion Release and Biomineralization

Factor Mechanism Effect on Biomineralization Source(s)
Scaffold Composition Presence of bioactive phases like MCP, calcium silicate, or bioactive glass. Provides a source of Ca²⁺, PO₄³⁻, and Si ions for release. vivarep.comacs.orgmdpi.com
Ion Concentration Release of Ca²⁺ and PO₄³⁻ ions creates a supersaturated environment. Creates nucleation sites and drives the precipitation of hydroxyapatite. vivarep.commdpi.comresearchgate.net
Surface Chemistry Functional groups (e.g., hydroxyl, carboxylate) on the polymer can chelate Ca²⁺ ions. Act as templates for mineral nucleation and growth. mdpi.comescholarship.org
pH of Microenvironment Acidic conditions can increase the solubility of calcium phosphate phases, enhancing ion release. Influences the transformation of mineral phases (e.g., brushite to HAp). acs.org
Porosity Interconnected pores allow for fluid exchange and ion transport throughout the scaffold. Facilitates uniform mineral deposition within the scaffold structure. nih.govescholarship.org

This compound in Drug Delivery Systems Research (Material Design Aspects)

Design of this compound-Based Carriers for Controlled Release

The design of effective drug delivery systems aims to control the release of therapeutic agents to a specific target at a predictable rate. mdpi.com Inorganic materials like calcium carbonate and calcium phosphate are promising candidates for drug carriers due to their biocompatibility, biodegradability, and porous structures. mdpi.comnih.gov When combined with methacrylate-based polymers, these materials can be formulated into sophisticated carriers with tailored release profiles.

One design strategy involves the creation of pH-responsive carriers. nih.govacs.org Methacrylate-based anionic copolymers (MACs) are widely used as enteric coatings because they are designed to dissolve at specific pH values. acs.org This principle can be applied at the nanoscale to create nanoparticles stabilized by MACs. The release of a drug from such a carrier can be triggered by the change in pH encountered in different physiological environments, such as the acidic conditions within endosomes after cellular uptake. nih.gov The size and stability of these nanoparticle carriers can be precisely controlled by tuning formulation variables like the degree of neutralization of the polymer, ionic strength of the medium, and the ratio of the drug core to the polymer stabilizer. acs.org

Another advanced design involves ion-imprinted polymers (IIPs). acs.org In this approach, a polymer network is synthesized in the presence of the ion to be delivered (e.g., Ca²⁺), creating specific recognition sites. A functional monomer, such as 2-(methacryloyloxy)ethyl acetoacetate, is selected for its ability to form specific interactions with calcium ions. acs.org This "imprinted" material can then act as a carrier, releasing the calcium ions in a sustained manner in a target medium. acs.org The porous structure of carriers like calcium carbonate is also a key design feature, as the porosity can be controlled to regulate both the drug loading capacity and the subsequent release rate. mdpi.com These material design strategies enable the development of "smart" carriers that can release their payload in response to specific stimuli.

Table 4: Design Strategies for Calcium-Based Methacrylate Carriers

Design Strategy Material System Release Mechanism Key Design Parameters Source(s)
pH-Responsive Nanoparticles Methacrylate-based anionic copolymers (MACs) stabilizing a drug core. pH-triggered dissolution of the polymer shell. Polymer molecular weight, degree of neutralization, ionic strength. nih.govacs.org
Ion-Imprinted Polymers (IIPs) Methacrylate functional monomers and cross-linkers polymerized around a Ca²⁺ template. Diffusion-based release from specific binding sites. Choice of functional monomer, template-to-monomer ratio. acs.org
Porous Microparticles Porous calcium carbonate particles. Diffusion from pores; dissolution of the carrier matrix. Particle size, porosity, shell thickness. mdpi.comnih.gov
Composite Cements Poly(methyl methacrylate) (PMMA) or other resins loaded with a calcium-based drug salt. Diffusion from the bulk cement, often with an initial burst release. Drug loading percentage, cement curing properties. nih.gov

Mechanisms of this compound Interaction with Therapeutic Agents (Material Science Focus)

The efficacy of a drug delivery system depends heavily on the interaction between the carrier material and the therapeutic agent it transports. From a material science perspective, these interactions govern both the loading efficiency and the release kinetics of the drug.

A primary mechanism for loading drugs into calcium-based carriers is co-precipitation . nih.gov During the synthesis of calcium carbonate or calcium phosphate particles, the drug is present in the reaction solution. The drug molecules can become physically entrapped within the growing inorganic crystal lattice. nih.gov Furthermore, specific chemical interactions can enhance this process. For instance, therapeutic agents with carboxyl or phosphate groups can engage in electrostatic interactions or chelation with Ca²⁺ ions. nih.govnih.gov An example is the chemotherapeutic drug doxorubicin, which can chelate with calcium ions, leading to its incorporation into the carrier structure during synthesis. nih.gov

For carriers based on methacrylate polymers, electrostatic interactions are also a dominant mechanism. nih.gov Polymer hydrogels containing poly(acrylic acid), a related anionic polymer, can be loaded effectively with positively charged drugs due to the strong attraction between the negatively charged carboxyl groups on the polymer and the drug molecules. nih.gov This interaction not only allows for high drug loading capacity but also influences the release, which can be modulated by changes in pH or ionic strength that disrupt these electrostatic bonds. acs.orgnih.gov

Finally, physical encapsulation is a fundamental mechanism where the drug is simply trapped within the three-dimensional network of a hydrogel or the pores of an inorganic particle. nih.govmdpi.com In this case, the release is primarily controlled by diffusion of the drug out of the carrier matrix. The rate of diffusion is dependent on the porosity and tortuosity of the carrier, the size of the drug molecule, and the swelling behavior of the hydrogel matrix. nih.gov Understanding these fundamental interaction mechanisms is crucial for the rational design of drug carriers with predictable and controlled performance.

Table 5: Mechanisms of Carrier-Drug Interaction

Interaction Mechanism Description Example Carrier/Drug System Material Science Principle Source(s)
Co-precipitation The drug is incorporated into the carrier during its formation from precursor ions. Calcium carbonate particles synthesized in the presence of doxorubicin. Entrapment within the growing crystal lattice. nih.gov
Chelation A drug molecule forms multiple coordinate bonds with a single central Ca²⁺ ion. Doxorubicin (containing chelating functional groups) with Ca²⁺ ions. Formation of a stable metal-ligand complex. nih.gov
Electrostatic Interaction Attraction between an ionized drug and oppositely charged functional groups on the polymer carrier. Positively charged drugs with anionic methacrylate copolymers. Coulombic attraction between opposite charges. acs.orgnih.gov
Physical Encapsulation Non-specific trapping of drug molecules within the pores or polymer network of the carrier. Curcumin loaded into porous HEMA/Gelatin/Alginate hydrogels. Steric hindrance and diffusion-controlled transport. mdpi.comnih.gov

Characterization Techniques for Calcium Methacrylate and Its Derivatives

Spectroscopic Analysis

Spectroscopic techniques are fundamental in identifying the functional groups, structural arrangement, and surface characteristics of calcium methacrylate (B99206).

Fourier Transform Infrared Spectroscopy (FTIR/ATR-FTIR) for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy, often utilizing an Attenuated Total Reflectance (ATR) accessory, is a powerful tool for identifying the functional groups present in calcium methacrylate. The infrared spectrum reveals characteristic absorption peaks corresponding to specific molecular vibrations.

In the analysis of this compound and its composites, several key peaks are observed. The characteristic absorption peaks for the methacrylate group are typically found around 1720 cm⁻¹ and 1638 cm⁻¹. mdpi.comresearchgate.net Another study identified the infrared absorption peak of the C=C double bonds in this compound at approximately 1640 cm⁻¹. nih.gov The stretching of the C=O group, characteristic of the polymethyl methacrylate (PMMA) polymer, gives a sharp peak at 1720 cm⁻¹. repositorioinstitucional.mx

When incorporated into composites, such as with calcium phosphate (B84403), the FTIR spectra can become more complex due to overlapping absorption bands. mdpi.com For instance, in a methacrylate-functionalized calcium phosphate, absorption peaks from C-O and P-O groups are also present, particularly in the 950–1300 cm⁻¹ region. mdpi.com In composites with PMMA, characteristic peaks for the polymer are also visible, such as those at 2996 and 2954 cm⁻¹ (axial deformation of C-H bonds) and 1460 cm⁻¹ (angular deformation of C-H bond). nih.gov The bands related to the axial and angular deformation of the carbonyl group (C=O) in PMMA are observed at 1718 cm⁻¹ and 1191 cm⁻¹, respectively. nih.gov

The following table summarizes the key FTIR absorption bands for identifying functional groups in this compound and its related composites.

Wavenumber (cm⁻¹)AssignmentReference
~1720C=O stretching (methacrylate group) mdpi.comresearchgate.netrepositorioinstitucional.mx
~1638-1640C=C stretching (methacrylate group) mdpi.comresearchgate.netnih.gov
2996, 2954C-H axial deformation (aliphatic) nih.gov
1460C-H angular deformation nih.gov
1191C=O angular deformation nih.gov
950-1300C-O and P-O groups (in composites) mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural analysis of this compound. Both ¹H NMR and ¹³C NMR provide information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the confirmation of the molecular structure. mdpi.comsemanticscholar.org

While specific NMR data for pure this compound is not extensively detailed in the provided search results, the principles of NMR spectroscopy as applied to related methacrylate compounds and polymers are well-established. For instance, in the study of polymethyl methacrylate (PMMA), ¹³C NMR is particularly informative due to its wide range of chemical shifts, which provides better resolution compared to ¹H NMR. mdpi.comsemanticscholar.org The chemical shifts in a ¹³C NMR spectrum can distinguish between different carbon environments, such as those in the carbonyl group, the C=C double bond, and the methyl group. libretexts.org

The DEPT (Distortionless Enhancement by Polarization Transfer) technique can be used in conjunction with ¹³C NMR to determine the number of hydrogens attached to each carbon atom, further aiding in structural elucidation. libretexts.org In studies of related methacrylate monomers like 2-hydroxyethyl methacrylate (HEMA), ¹H NMR has been used to assign peaks to specific protons within the molecule. researchgate.net Similarly, the structure of calcium fructoborate has been investigated using ¹H, ¹¹B, and ¹³C NMR. semanticscholar.org

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the surface of this compound. researchgate.netcasaxps.com This technique involves irradiating the sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons.

In the analysis of materials containing calcium and methacrylate groups, XPS can identify the presence of calcium, carbon, and oxygen. The binding energies of the core level electrons (e.g., Ca 2p, C 1s, O 1s) are characteristic of the element and its chemical environment. For example, in the study of calcium films on poly(methyl methacrylate), XPS revealed that calcium atoms preferentially react with the ester groups of PMMA, leading to the formation of a polymeric calcium carboxylate. researchgate.net

The Ca 2p spectrum typically shows two peaks, Ca 2p₃/₂ and Ca 2p₁/₂, due to spin-orbit splitting. The binding energy of the Ca 2p₃/₂ peak for calcium carboxylate species has been observed at 347.5 eV. researchgate.net Other studies have reported Ca 2p₃/₂ and Ca 2p₁/₂ peaks at approximately 347.2 eV and 350.7 eV, respectively. researchgate.net In calcium phosphate materials, the Ca 2p peak is found at a binding energy of 347.7 eV. mdpi.com The O 1s spectrum can also provide valuable information; for instance, a peak at 530.7 eV has been attributed to the Ca-O bond. researchgate.net

The following table presents typical binding energies for elements found in this compound and related materials.

ElementCore LevelBinding Energy (eV)Compound/StateReference
CalciumCa 2p₃/₂347.5Polymeric Ca carboxylate researchgate.net
CalciumCa 2p₃/₂347.2NLC/CaCO₃/PMMA composite researchgate.net
CalciumCa 2p₁/₂350.7NLC/CaCO₃/PMMA composite researchgate.net
CalciumCa 2p347.7Hydroxyapatite-FCC mdpi.com
OxygenO 1s530.7Ca-O bond researchgate.net
OxygenO 1s531.5Hydroxyapatite-FCC mdpi.com

Near-Edge X-ray Absorption Fine Structure Spectroscopy (NEXAFS) for Bonding Analysis

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy, also known as X-ray Absorption Near-Edge Structure (XANES), is a powerful tool for investigating the local electronic structure and bonding environment of atoms in this compound. researchgate.netwikipedia.org This technique is particularly sensitive to the orientation and nature of chemical bonds. mdpi.com

NEXAFS spectra are obtained by tuning the energy of X-rays around the absorption edge of a specific element (e.g., calcium L-edge or carbon K-edge) and measuring the absorption coefficient. The features in the spectrum are related to the transition of a core electron to unoccupied molecular orbitals. researchgate.net

In the context of calcium-containing organic materials, NEXAFS can provide detailed information about the coordination environment of calcium and the nature of the carbon bonds. For example, O K-edge NEXAFS spectra have been used to confirm that the ester groups of PMMA are the primary reaction sites for calcium atoms. researchgate.net Calcium L-edge NEXAFS can reveal the stratification of calcium at the surface of a material. researchgate.net The technique has been successfully used to study functional groups in polymers and can help in the quantification of surface species. researchgate.net

Diffraction and Microscopic Analysis

Diffraction and microscopic techniques are employed to study the crystallinity, phase, and morphology of this compound.

X-ray Diffraction (XRD) for Crystallinity and Phase Identification

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure and phase composition of materials like this compound. The XRD pattern, which is a plot of diffraction intensity versus the diffraction angle (2θ), provides a fingerprint of the crystalline phases present in a sample.

For derivatives of this compound, such as methacrylate-functionalized calcium phosphate, XRD analysis has shown that the material can be poorly crystalline or amorphous, exhibiting broad peaks in the diffraction pattern. mdpi.com In contrast, when composites containing this compound are subjected to certain conditions, such as immersion in a simulated body fluid, crystalline phases can form. For example, the formation of hydroxyapatite (B223615) (HA) on the surface of a dental resin containing this compound was confirmed by the appearance of characteristic diffraction peaks at 2θ values of 25.7°, 31.56°, 39.48°, 46.42°, and 53.38°, corresponding to the (002), (211), (310), (203), and (004) planes of HA, respectively. nih.gov

The crystallinity index (CI) can be calculated from XRD data to quantify the degree of crystallinity in a sample. researchgate.net This is often determined by comparing the intensity of the crystalline peaks to the total area under the XRD curve. researchgate.net The presence of broad diffraction peaks generally indicates a poorly crystalline or amorphous nature. rsc.org

The following table lists some characteristic XRD peaks for hydroxyapatite formed in the presence of this compound-containing materials.

2θ Angle (°)Miller Indices (hkl)Crystalline PhaseReference
25.7(002)Hydroxyapatite (HA) nih.gov
31.56(211)Hydroxyapatite (HA) nih.gov
39.48(310)Hydroxyapatite (HA) nih.gov
46.42(203)Hydroxyapatite (HA) nih.gov
53.38(004)Hydroxyapatite (HA) nih.gov

Scanning Electron Microscopy (SEM) for Morphology and Topography

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology and topography of materials at the micro and nano-scale. In the context of this compound and its composites, SEM provides valuable insights into particle shape, size distribution, and the dispersion of fillers within a polymer matrix.

For instance, in the development of dental composites, SEM has been used to examine the surface of experimental materials containing a methacrylate-functionalized calcium phosphate (MCP) component. ravellispa.it These analyses revealed the morphology of the precipitated layer formed on the specimens after immersion in a phosphate-buffered saline (PBS) solution, indicating the material's bioactivity. ravellispa.it Similarly, SEM has been employed to study the surface of nanostructured calcium-incorporated dental implants, revealing a highly-structured texture with irregular, multi-scale hollows. nih.gov

In studies involving poly(methyl methacrylate) (PMMA) composites, SEM micrographs have shown that nanoparticles of calcium carbonate (CaCO3) can be completely covered by the PMMA matrix, resulting in a material that appears as a single phase. tandfonline.com This detailed morphological information is critical for understanding the interfacial adhesion between the filler and the polymer matrix. Furthermore, SEM has been used to assess the morphology of porous PMMA cements loaded with calcium phosphates, confirming the successful incorporation of the calcium phosphate particles. nih.gov

The technique is also instrumental in evaluating the effects of surface modifications. For example, SEM analysis of PMMA-grafted calcium sulfate (B86663) whiskers (CSW-g-PMMA) showed improved interfacial compatibility and adhesion with a PVC matrix compared to unmodified whiskers. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure Analysis

Transmission Electron Microscopy (TEM) offers higher resolution than SEM, enabling the visualization of the internal nanostructure of materials. This technique is particularly useful for examining the size, shape, and distribution of nanoparticles within a composite material.

In the study of calcium-silicate-hydrate (C-S-H) with poly-methacrylic acid (PMA), TEM was used alongside other techniques to characterize the resulting compounds. scielo.br While the study did not confirm the intercalation of PMA in the interlayer space of C-S-H, it provided evidence of microstructural changes. scielo.br

TEM has been effectively used to analyze the nanostructure of various calcium-containing materials. For example, TEM analysis of nano-hydroxyapatite (n-HA) particles synthesized for use in composites showed an average particle size of 24 ± 8 nm. mdpi.com In another study, TEM was used to examine the morphology of bioglass nanoparticles before and after being coated with chitosan, providing 3D projections of the topographic view. mdpi.com

Furthermore, TEM has been employed to visualize the continuous deposition of a nano-hydroxyapatite mineral film on the surface of PLGA microspheres, showing plate-like nanostructures. researchgate.net The technique has also been used to characterize calcium phosphate nanoparticles, where in the absence of poly(aspartic acid) (pAsp), needle-shaped crystalline hydroxyapatite particles were observed. acs.org

Energy Dispersive X-ray Spectroscopy (EDS) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis of a sample. wikipedia.org It is often coupled with SEM or TEM to provide qualitative and quantitative information about the elemental composition of a specific area of the sample.

In the analysis of dental composites containing methacrylate-functionalized calcium phosphate, EDS was used to determine the elemental composition of the surface precipitate, confirming the presence of calcium and phosphorus. ravellispa.it Similarly, in studies of nanostructured calcium-incorporated dental implants, EDS confirmed the presence of calcium on the implant surface. researchgate.net

EDS is also crucial for verifying the composition of synthesized materials. For instance, in the development of materials for soft tissue dead space management, EDS analysis of crystalline deposits in muscle tissue revealed the presence of calcium, phosphorus, and oxygen, indicating a calcium phosphate material rather than residual calcium sulfate. biotechsa.com In another study, EDS analysis of poly(methyl methacrylate) (PMMA) films doped with a perfluoroalkyl substituted molecule showed peaks for calcium in deposited areas after immersion in a simulated aqueous humor solution, confirming calcification. scirp.org

The technique can also provide quantitative data. For example, EDS analysis of PMMA nanofibers containing hydroxyapatite (HA) nanoparticles showed an increase in the percentage of calcium with the addition of a surfactant, with the highest concentration reaching 7.1%. mdpi.com

Thermal and Mechanical Characterization Methodologies (Focused on Material Behavior)

Understanding the thermal and mechanical behavior of this compound and its derivatives is essential for predicting their performance and durability in various applications. Techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Nanoindentation provide critical data on thermal stability, phase transitions, and mechanical properties at the nanoscale.

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability of materials and to study their decomposition behavior. A TGA curve, or thermogram, plots the mass change against temperature. slideshare.net

In the context of dental resins functionalized with this compound (CMA), TGA was used to investigate the thermal degradation properties. mdpi.com For a series of copolymers (BTCM), the residual mass at 800 °C increased with a higher concentration of CMA, ranging from 4.6% to 12.3%. mdpi.com This increase was attributed to the calcium content, which transforms into CaCO₃ and ultimately CaO upon heating. mdpi.com

TGA is also employed to analyze composites. For instance, TGA of PMMA-grafted calcium sulfate whiskers (CSW-g-PMMA) was used to determine the grafting rate of PMMA onto the whiskers. mdpi.com In another study on thermo-responsive hydrogels, TGA showed that hydrogels with a higher ratio of ethylene (B1197577) glycol methacrylate (EGMA) decomposed more easily at temperatures above 250 °C, though they still exhibited excellent thermal stability for daily life applications. mdpi.com

The decomposition process often occurs in steps, which can be identified from the TGA curve. For direct resin composites, significant weight loss is often observed at temperatures above 270 °C, which can be due to the volatilization of unreacted monomers or other degradation processes. scielo.br

Table 1: Thermogravimetric Analysis Data for BTCM Dental Resins

Sample CMA Concentration Residual Mass at 800 °C (%)
BTCM-1 Lower 4.6
BTCM-2 7.7
BTCM-3 10.1
BTCM-4 Higher 12.3

Data sourced from a study on restorative dental resin functionalized with this compound. mdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. DSC is used to study thermal transitions, such as the glass transition temperature (Tg). The glass transition is a reversible transition in amorphous materials from a hard, glassy state to a viscous, rubbery state. wikipedia.org

For copolymers of N-isopropylacrylamide (NIPAAm) and ethylene glycol methacrylate (EGMA), DSC was used to determine the lower critical solution temperature (LCST) and the glass transition temperature (Tg). The LCST increased with a higher EGMA ratio, while the Tg was dramatically reduced. mdpi.com For instance, the Tg of an alginate-Ca²⁺/P(NIPAAm) hydrogel was 122.64 °C, which decreased to 14.49 °C with the incorporation of EGMA. mdpi.com

In the field of dental materials, DSC has been used to determine the Tg of various commercial direct resin composites. The Tg values for these materials were found to be in the range of 129 °C to 147.5 °C. scielo.br The Tg of poly(methyl methacrylate) (PMMA) is approximately 100 °C. wikipedia.org For PMMA composites filled with barium titanate, the Tg was also determined using DSC.

Table 2: Glass Transition Temperatures (Tg) of Alginate-Ca²⁺/P(NIPAAm-co-EGMA₃₆₀) Hydrogels

Monomer Ratio (NIPAAm:EGMA₃₆₀) Tg (°C)
20:0 122.64
19.5:0.5 66.44
18.5:1.5 14.49

Data sourced from a study on thermo-responsive interpenetrating polymeric network hydrogels. mdpi.com

Nanoindentation for Nanomechanical Properties (Elastic Modulus, Hardness)

Nanoindentation is a technique used to measure the mechanical properties of materials at the nanoscale, including elastic modulus and hardness. scirp.org During a nanoindentation test, a tip with a known geometry is pressed into the surface of a material with a specific load, and the resulting penetration depth is measured. scirp.org

In a study of synthetic calcium-silicate-hydrate (C-S-H) with poly-methacrylic acid (PMA), nanoindentation revealed a significant reduction in the elastic modulus and hardness of the C-S-H/PMA composite compared to pure C-S-H. scielo.brresearchgate.net This indicates that the addition of PMA alters the nanomechanical properties of the material. scielo.brresearchgate.net

Nanoindentation is also a key technique for characterizing materials used in restorative dentistry. For example, it has been used to determine the elastic modulus and hardness of dentin after being treated with experimental composites containing calcium orthophosphate particles. nih.gov The results showed a significant increase in both properties in the outer region of the lesion for composites containing higher fractions of dicalcium phosphate dihydrate (DCPD). nih.gov

The technique allows for the generation of load-penetration curves, which provide detailed information about the material's response to the applied force. scielo.brresearchgate.net From these curves, the elastic modulus and hardness can be calculated.

Table 3: Nanomechanical Properties of C-S-H and C-S-H/PMA

Material Load (mN) Elastic Modulus (E) (GPa) Hardness (H) (GPa)
C-S-H 32 ~10.0 ~0.50
C-S-H/PMA 32 ~4.4 ~0.15

Approximate values derived from graphical data in a study on synthetic calcium-silicate-hydrate with poly-methacrylic acid. scielo.br

Surface Science Techniques for the Characterization of this compound and Its Derivatives

The surface properties of materials are critical in determining their interaction with the external environment. For this compound and its derivatives, particularly in polymer composites and coatings, surface characteristics such as wettability, topography, and chemical composition dictate their performance. Advanced surface science techniques provide the necessary tools to analyze these properties at the micro and nanoscale.

Contact Angle Measurements for Surface Wettability

Contact angle measurement is a fundamental technique used to quantify the wettability of a solid surface by a liquid. nanoscience.com The contact angle is the angle formed at the three-phase boundary where a liquid, gas, and solid intersect. nanoscience.comnih.gov This angle provides a direct measure of a surface's hydrophilicity or hydrophobicity. nanoscience.com Surfaces with a water contact angle below 90° are considered hydrophilic, while those with an angle above 90° are hydrophobic. nanoscience.commdpi.com The measurement is typically performed using an optical tensiometer or a contact angle goniometer, which analyzes the shape of a liquid droplet on the solid surface. nanoscience.comnih.gov

The wettability of a material is governed by the balance of interfacial tensions between the solid, liquid, and vapor phases, as described by the Young Equation. nanoscience.com Modifying the surface chemistry of a material can significantly alter these interfacial tensions and, consequently, its wetting behavior. mdpi.com For instance, grafting polymers onto an inorganic substrate is a common strategy to change its surface properties from hydrophilic to hydrophobic.

A relevant study investigated the surface modification of calcium sulfate whiskers (CSW) by grafting poly(methyl methacrylate) (PMMA) onto their surface to create CSW-g-PMMA. mdpi.com This modification was intended to improve the compatibility between the inorganic filler and a polymer matrix. mdpi.com Contact angle measurements using water were performed to assess the change in surface wettability at different stages of the modification process. mdpi.com The untreated calcium sulfate whiskers were found to be highly hydrophilic. mdpi.com After surface treatment to introduce hydroxyl groups and subsequent reaction with a silane (B1218182) coupling agent (KH570), the surface became significantly more hydrophobic. mdpi.com The final step of grafting PMMA chains onto the surface resulted in a highly hydrophobic material, demonstrating the successful modification of the surface's chemical properties. mdpi.com

The research findings clearly illustrate the impact of chemical modifications on the wettability of a calcium-based material functionalized with methacrylate groups. mdpi.com

Table 1: Water Contact Angle Measurements on Modified Calcium Sulfate Whiskers

SampleModification StageWater Contact Angle (°)Surface Character
CSWUntreated12.27°Hydrophilic
CSW-OHHydroxylated with NaOH10.04°Hydrophilic
CSW-OH-KH570Treated with Silane Coupling Agent89.23°Borderline/Slightly Hydrophobic
CSW-g-PMMAPMMA Grafted114.23°Hydrophobic

This table is based on data from a study on PMMA-grafted calcium sulfate whiskers, illustrating the change in wettability with surface modification. mdpi.com

Atomic Force Microscopy (AFM) for Surface Roughness and Topography

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface at the nanoscale. oamjms.eunih.gov The working principle involves scanning a sharp tip, attached to a flexible cantilever, across the sample surface. nih.govberkeley.edu The interactions between the tip and the surface cause the cantilever to deflect, and this deflection is monitored by a laser system to construct a detailed 3D map of the surface topography. oamjms.eunih.gov AFM can be operated in different modes, such as contact mode, where the tip is dragged across the surface, or tapping mode, where the cantilever oscillates and intermittently touches the surface, which is particularly suitable for softer materials like polymers to minimize sample damage. nih.gov

AFM is a powerful tool for quantitatively analyzing surface roughness. nih.gov From the topographical data, various roughness parameters can be calculated, such as the average roughness (Ra) and the maximum peak-to-valley distance (Rp-v). nih.gov This quantitative data is crucial for understanding how different processing or surface modification techniques affect the surface texture. oamjms.eu In the context of this compound derivatives, AFM can be used to characterize the surface of polymer films, coatings, or composites. For example, the grafting of polymer chains, like those derived from methacrylates, onto a calcium-based substrate can alter the surface topography. mdpi.com

Studies on related poly(methyl methacrylate) (PMMA) systems have used AFM to visualize the surface morphology of thin films and to assess how factors like thermal annealing influence the topographical patterns. researchgate.net For a composite material involving a this compound derivative, AFM could be used to analyze the dispersion of filler particles, the homogeneity of the surface, and any changes in roughness resulting from the incorporation of the filler. An increase in surface roughness can influence properties like adhesion and wettability. scielo.br

Table 2: Representative AFM Surface Roughness Data for a Hypothetical Modified this compound Surface

SampleSurface TreatmentAverage Roughness (Ra) (nm)Topographical Features
Sample AUnmodified this compound Film5.2Relatively smooth, uniform surface
Sample BPlasma Treated15.8Increased nano-scale roughness, uniform etching
Sample CPolymer Grafted25.4Presence of polymer domains, increased peak heights
Sample DComposite with Nano-fillers32.1Irregular topography with distinct particle protrusions

This table provides hypothetical data illustrating how AFM can quantify changes in surface roughness for materials based on this compound following various surface modifications. The values are representative of typical changes observed in polymer systems.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Chemical Mapping

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to determine the elemental and molecular composition of the outermost layers of a solid material. carleton.eduuwo.ca The technique operates by bombarding the sample surface with a pulsed primary ion beam (e.g., Bi₃⁺ or Ga⁺). carleton.eduuwo.ca This impact causes molecules and atoms from the top few atomic layers to be ejected, a process known as sputtering. jordilabs.com A fraction of these ejected particles are ionized (secondary ions). carleton.edu

These secondary ions are then accelerated into a "time-of-flight" mass analyzer. aip.org Because all ions are given the same kinetic energy, their velocity depends on their mass-to-charge ratio; lighter ions travel faster and reach the detector first. aip.org By measuring the precise flight time, the mass of each ion can be determined with very high accuracy. carleton.edu

A key capability of ToF-SIMS is chemical imaging or mapping. carleton.eduosti.gov By rastering the primary ion beam across the sample surface, a mass spectrum is acquired at each pixel. carleton.edu This data can be processed retrospectively to generate maps showing the spatial distribution of any specific ion of interest. carleton.edu This allows for the visualization of the chemical heterogeneity of a surface with sub-micron resolution. osti.gov

For this compound or its derivatives, ToF-SIMS is an ideal tool for confirming the presence and distribution of key chemical species on a surface. It could be used to:

Detect calcium ions (Ca⁺) to confirm the presence of the calcium component.

Identify characteristic fragments of the methacrylate group (e.g., CH₃O⁺, C₄H₅O₂⁻) to map the polymer distribution.

Analyze the surface of a composite material to verify the successful grafting of a methacrylate polymer onto a calcium-containing substrate.

Identify surface contaminants or the segregation of chemical species in a polymer blend. osti.gov

Table 3: Potential ToF-SIMS Analysis of a this compound Surface

Ion FragmentMass-to-Charge Ratio (m/z)Potential OriginInformation Gained
Ca⁺40Calcium SaltDistribution of the calcium component
C₅H₇O₂⁻99Methacrylate monomer unitLocation of the methacrylate polymer backbone
CH₃O⁻31Ester group fragmentMapping of the methacrylate side chain
C₃H₅⁺41Alkyl fragment from polymer backboneGeneral polymer distribution

This table presents a conceptual overview of the types of ionic fragments that could be detected and spatially mapped using ToF-SIMS on a surface containing this compound, providing detailed chemical information about the surface composition.

Advanced Theoretical and Computational Studies of Calcium Methacrylate Systems

Quantum Chemistry Calculations for Polymerization and Interactions

Quantum chemistry calculations serve as a powerful tool for elucidating the intricate mechanisms governing the polymerization of calcium methacrylate (B99206) and the interactions at play. These computational methods provide molecular-level insights that are often difficult to obtain through experimental techniques alone.

Density Functional Theory (DFT) in Understanding Reaction Mechanisms and Stereocontrol

Density Functional Theory (DFT) has emerged as a crucial method for investigating the radical polymerization of calcium methacrylate. anu.edu.auresearchgate.net DFT calculations are instrumental in explaining the origins of isospecificity, which is the controlled synthesis of polymers with a specific stereochemistry. anu.edu.au In the case of this compound (CaMA), accurate quantum chemistry has been employed to understand how the presence of the calcium ion influences the stereoselectivity of the polymerization process. anu.edu.au

Theoretical studies have shown that the stereoregulation in the radical polymerization of CaMA in aprotic solvents like dimethylformamide (DMF) can achieve an isotactic triad (B1167595) content (mm) of up to 60–65%. This control is attributed to the formation of chelated bridging scaffolds. The calcium ion (Ca²⁺) establishes a μ-κ²:κ¹ bridging motif, coordinating with the carboxylate groups of the terminal, penultimate, and incoming monomer units. This coordination pre-organizes the radical and the incoming monomer, favoring an isotactic addition.

Key findings from DFT calculations highlight the importance of electrostatic interactions between the Ca²⁺ ion and the radical. These interactions can delocalize the spin density, resulting in a reduction of the activation energy for polymerization by a range of 6–28 kJ/mol. Furthermore, DFT studies have indicated that the terminal-monomer propagation pathway is favored over the terminal-penultimate pathway. This preference is due to shorter distances between the radical and the cation in the terminal-monomer arrangement (3.76–3.90 Å) compared to the terminal-penultimate mode (4.10–4.26 Å).

Table 1: Key DFT Findings on this compound Polymerization

FindingSignificanceSource
Chelated Bridging Scaffolds The Ca²⁺ ion forms a μ-κ²:κ¹ bridging motif with terminal, penultimate, and incoming monomers, directing isotactic addition.
Distonic Radical-Cation Stabilization Electrostatic interactions lower the polymerization activation energy by 6–28 kJ/mol.
Favored Reaction Pathway The terminal-monomer pathway is kinetically preferred due to shorter radical-cation distances (3.76–3.90 Å).
Isotactic Triad Content Achieves up to 60–65% isotactic triad content (mm) in aprotic solvents like DMF.

Modeling of Distonic Radical-Cation Interactions in Polymerization

Distonic radical-cations, which are radical ions where the charge and radical sites are separated, play a critical role in the polymerization of this compound. anu.edu.au Quantum chemistry calculations have demonstrated that these interactions are crucial in determining the reactivity of different coordination structures. anu.edu.auresearchgate.net

The stabilization effect of these interactions is strongly dependent on the distance between the radical and the cation. anu.edu.au Coordination of the cation to the side-chains of the terminal and incoming monomers reduces the separation between the radical and the cation. anu.edu.au This reduction in distance enhances the reactivity of these propagation modes. anu.edu.au

This understanding helps to explain why Lewis acid-mediated radical polymerization often does not produce highly isotactic polymers for common monomers like methyl methacrylate. anu.edu.au In those systems, the stabilization offered by the Lewis acid is not as effective at directing the stereochemistry. However, in the case of CaMA, the theoretical calculations suggest that the terminus of the growing polymer chain (poly(CaMA)) in dimethylformamide (DMF) forms a chelated bridging scaffold. This scaffold involves the terminal, penultimate, and incoming monomer carboxylate groups, which simultaneously activates the system and controls the stereochemistry. anu.edu.au

Mulliken population analysis, a method used in computational chemistry, has been employed to investigate the physical origin of this stabilization. The analysis examines how radical delocalization is affected by the coordination of the cation, providing further insight into the nature of these distonic radical-cation interactions. anu.edu.au

Molecular Dynamics Simulations of this compound Interfaces

Molecular dynamics (MD) simulations provide a dynamic perspective on the behavior of this compound systems, particularly at interfaces. These simulations model the movement of atoms and molecules over time, offering insights into processes like the formation of interfacial layers and the structure of ion-polymer complexes.

Simulation of Calcium Carboxylate Formation at Methacrylate Polymer Interfaces

When calcium is deposited on a poly(methyl methacrylate) (PMMA) surface, a reaction occurs at the interface, leading to the formation of polymeric calcium carboxylate. acs.orgresearchgate.net This process has been studied as a model system to understand metal/polymer interactions. acs.org

At room temperature, vapor-deposited calcium atoms tend to diffuse below the surface and react with the ester groups of the PMMA. acs.org As more calcium is deposited, the depth of this reacted polymer layer increases. acs.org This growing layer slows down the diffusion of calcium to unreacted ester groups, which eventually leads to the formation of 3D calcium particles on the surface that coalesce into a continuous film. acs.org

However, by lowering the substrate temperature to 90 K during calcium deposition, the subsurface reaction is suppressed. This results in a much sharper and cleaner interface between the calcium and the PMMA, with a significantly reduced intermediate layer of polymeric calcium carboxylate. acs.org The thickness of this intermediate layer is estimated to be less than 0.3 nm at 90 K, compared to 2.5 nm at 300 K. acs.org

Table 2: Effect of Temperature on Calcium/PMMA Interface

TemperatureIntermediate Layer ThicknessReacted PMMA LayersOutcomeSource
300 K2.5 nm5.4Significant polymeric Ca carboxylate formation acs.org
90 K<0.3 nm0.6Sharp Ca(s)/PMMA interface, suppressed reaction acs.org

Investigation of Ion-Polymer Complexation and Coordination Structures

The interaction between calcium ions and methacrylate-based polymers is fundamental to understanding the behavior of these materials in various environments. Infrared (IR) spectroscopy studies on poly(methacrylic acid) (PMAA) brushes have confirmed the formation of stable complexes with calcium ions. acs.org The IR spectra indicate different coordination geometries depending on the specific metal ion involved. acs.org

The extent of complex formation is strongly influenced by both the concentration of the metal ion and the graft density of the polymer brush. acs.org For calcium ions, it is possible to quantitatively determine the degree of dissociation of the PMAA brush and the total amount of calcium adsorbed. acs.org

Atomistic MD simulations have been used to study the effects of calcium chloride (CaCl₂) on the conformations of anionic polyamino acids, which share similarities with PMAA in their charged carboxylate groups. nih.gov These simulations show that at low CaCl₂ concentrations, the adsorption of Ca²⁺ ions leads to a significant reduction in the size of the polymer chain. nih.gov As the concentration increases, the chain sizes can partially recover due to electrostatic repulsion between the adsorbed Ca²⁺ ions. nih.gov

The complexation of Ca²⁺ ions with polyacrylates in water has also been investigated using MD simulations accelerated with metadynamics. acs.org These studies reveal that the "site binding" of calcium ions is an entropically driven process, where water molecules are released from the ion's hydration shell upon binding to the polymer. researchgate.net At low polymer concentrations, the introduction of Ca²⁺ ions can lead to the formation of stable, coiled configurations with crystal-like structures where the Ca²⁺ ions cluster together. acs.org This is facilitated by the sharing of carboxylate groups among the metal ions, which can induce desolvation and precipitation of the polymer chain. acs.org

Emerging Research Directions and Future Outlook for Calcium Methacrylate

Novel Synthesis Approaches and Process Intensification

The synthesis of calcium methacrylate (B99206) and its composites is an area of active research, with a focus on developing more efficient, cost-effective, and environmentally friendly methods. Traditional synthesis routes are being challenged by innovative approaches that offer improved control over material properties and scalability.

One novel approach involves the use of readily available and inexpensive natural resources like dolomite (B100054). rsc.orgrsc.org A method has been reported for the synthesis of nanosized hydroxyapatite (B223615)/poly(methyl methacrylate) (HA-PMMA) composite particles using dolomite as a calcium source. rsc.orgrsc.org This process involves the preparation of a calcium sucrate solution from calcined dolomite, followed by the addition of methyl methacrylate and ammonium (B1175870) dihydrogen orthophosphate. rsc.orgrsc.org This method is highlighted as economical, simple, and industrially applicable, yielding spherical nanocomposites around 30 nm in size with a high yield of 84%. rsc.orgrsc.org The use of calcium sucrate helps to avoid impurities that can arise from the direct use of calcium oxide. rsc.org

Another area of innovation is the functionalization of calcium-containing compounds with methacrylate groups to create bioactive components for materials like dental composites. researchgate.netpreprints.org A novel methacrylate-functionalized calcium phosphate (B84403) (MCP) has been synthesized for this purpose. researchgate.netpreprints.org The synthesis involves the reaction of a phosphate-functional monomer with calcium hydroxide (B78521) and phosphoric acid. researchgate.net This method allows for the creation of a bioactive filler that can be incorporated into dental resin formulations. researchgate.netpreprints.org

Table 1: Comparison of Novel Synthesis Approaches for Calcium Methacrylate-related Composites

Synthesis ApproachStarting MaterialsKey FeaturesReported Advantages
Dolomite-based HA-PMMA Nanocomposite SynthesisDolomite, Sucrose, Methyl Methacrylate, Ammonium Dihydrogen OrthophosphateUtilizes a natural and inexpensive calcium source; forms a calcium sucrate intermediate. rsc.orgrsc.orgEconomical, simple, industrially applicable, high yield, avoids impurities. rsc.orgrsc.org
Methacrylate-Functionalized Calcium Phosphate (MCP) SynthesisPhosphate-functional monomer, Calcium Hydroxide, Phosphoric AcidCreates a bioactive filler by functionalizing a calcium phosphate compound. researchgate.netEnables the production of bioactive dental composites with remineralizing potential. researchgate.netpreprints.org

Smart Materials and Responsive Systems Incorporating this compound

This compound is being explored as a component in the development of "smart" materials and responsive systems that can react to external stimuli. These materials are designed to undergo changes in their physical or chemical properties in response to triggers such as pH, temperature, or light, making them suitable for a variety of advanced applications. sci-hub.senih.gov

A key area of application for these smart materials is in drug delivery. nih.govnih.gov For instance, hydrogels incorporating methacrylate derivatives can be designed to be injectable and polymerizable in situ. nih.gov A semi-interpenetrating polymer system (semi-IPN) composed of calcium alginate and a dextran (B179266) methacrylate derivative has been developed. nih.gov This system can be easily injected and then cured using UV light to form a robust hydrogel capable of modulated drug release. nih.gov The responsiveness of polymers like poly(methacrylic acid) (PMAA) to pH changes is a critical feature. nih.gov At lower pH values, PMAA is in a collapsed state, while at higher pH, it becomes ionized and expands, a property that can be harnessed for controlled drug release in specific physiological environments. nih.gov

In the realm of 4D printing, which combines 3D printing with time-dependent shape changes, smart materials are essential. researchgate.net Responsive polymers, including those with methacrylate functional groups, are heavily investigated for this purpose. researchgate.net These materials can be formulated into photoresists for high-resolution printing techniques like two-photon polymerization, enabling the fabrication of microscale structures that can change shape in response to stimuli. researchgate.net

The development of responsive dental materials is another significant research direction. Restorative dental resins functionalized with this compound have demonstrated the ability to induce the mineralization of hydroxyapatite (HA), which is the main component of tooth enamel. nih.govmdpi.com These materials are calcium-rich and can be prepared through a simple one-step photopolymerization process. mdpi.com When exposed to solutions containing calcium and phosphate ions, a dense layer of HA crystals can form on the surface of the resin, with the amount of HA increasing with the content of this compound. mdpi.com

Table 2: Examples of Smart Systems Incorporating Methacrylate Derivatives

System TypeComponentsStimulusResponsePotential Application
Injectable HydrogelCalcium Alginate, Dextran MethacrylateUV LightIn situ polymerization, formation of a strong hydrogel. nih.govModulated drug delivery. nih.gov
pH-Responsive PolymerPoly(methacrylic acid) (PMAA)pHConformational change (collapsed at low pH, expanded at high pH). nih.govpH-triggered drug release. nih.gov
Bioactive Dental ResinBis-GMA, TEGDMA, this compoundCalcium and Phosphate IonsInduces mineralization of hydroxyapatite on the surface. nih.govmdpi.comDental restoration with remineralization capability. nih.govmdpi.com

Advanced Functional Composites for Specialized Engineering Applications

This compound and related methacrylate-based composites are being engineered to create advanced functional materials with tailored properties for specialized applications, particularly in the biomedical and dental fields. These composites often combine the properties of a polymer matrix with those of a functional filler to achieve enhanced performance.

In dentistry, a significant focus is on developing bioactive dental composites that can not only restore tooth structure but also promote remineralization. researchgate.netpreprints.org Experimental dental composites have been formulated by incorporating a novel methacrylate-functionalized calcium phosphate (MCP) as a bioactive filler. researchgate.netpreprints.org These composites, containing varying weight percentages of MCP, have been shown to promote the precipitation of hydroxyapatite (HAp) on their surfaces when stored in a phosphate-buffered solution. researchgate.netpreprints.org The amount of HAp deposition is directly correlated with the concentration of MCP in the composite and the duration of immersion. researchgate.netpreprints.org Another approach involves incorporating this compound directly into a dental resin formulation of bisphenol A-glycidyl methacrylate (Bis-GMA) and triethylene glycol dimethacrylate (TEGDMA). nih.govmdpi.com The resulting photopolymerized composite is calcium-rich and demonstrates an excellent ability to regenerate HA. nih.govmdpi.com

Beyond dentistry, methacrylate-based composites are being developed for bone tissue engineering. cardiff.ac.uk Hydrogels composed of biocompatible methacrylate polymers can serve as scaffolds for the growth of inorganic calcium phosphate particles. cardiff.ac.uk By using a reaction-diffusion method, calcium phosphate nanoparticles can be formed within the hydrogel matrix, creating a new biomaterial with potential applications in orthopedic tissue regeneration. cardiff.ac.uk The porosity of these hydrogels can be controlled by adjusting the amount of cross-linker used in their synthesis. cardiff.ac.uk

The mechanical and thermal properties of methacrylate composites can also be tailored for specific applications. For example, the incorporation of calcium carbonate (CaCO3) nanofillers into a poly(methyl methacrylate) (PMMA) matrix has been shown to increase the thermal conductivity of the composite. tandfonline.com Such materials could be useful in applications where heat dissipation is important.

Table 3: Properties of Advanced Functional Composites

Composite SystemFiller/Functional ComponentKey Property/FunctionResearch Finding
Dental CompositeMethacrylate-functionalized Calcium Phosphate (MCP)Bioactivity, RemineralizationDirect correlation between MCP percentage and hydroxyapatite deposition on the composite surface. researchgate.netpreprints.org
Dental ResinThis compound (CMA)Hydroxyapatite RegenerationDense HA crystals form on the surface after soaking in Ca(NO3)2 and Na2HPO4 solutions. nih.govmdpi.com
Hydrogel BiomaterialCalcium Phosphate NanoparticlesBone Regeneration PotentialGrowth of calcium phosphate particles within a methacrylate hydrogel scaffold. cardiff.ac.uk
PMMA NanocompositeCalcium Carbonate (CaCO3) NanofillerThermal ConductivityThermal conductivity increases with increasing temperature. tandfonline.com

Deeper Elucidation of this compound's Role in Biomineralization Phenomena

A significant and growing area of research is focused on understanding and harnessing the role of this compound in biomineralization processes, particularly for applications in regenerative medicine and dentistry. Biomineralization is the process by which living organisms produce minerals, often to harden or stiffen existing tissues.

This compound is being investigated as a key ingredient in bioactive materials designed to mimic and promote natural biomineralization. For example, dental restorative resins containing this compound have been shown to induce the formation of hydroxyapatite (HA), the primary mineral component of tooth enamel and bone. nih.govmdpi.com The incorporation of this compound, a bifunctional monomer, into a standard dental resin formulation creates a calcium-rich material. nih.govmdpi.com When these materials are subjected to an alternating soaking process in calcium nitrate (B79036) and sodium phosphate solutions, they can induce the growth of a dense layer of HA crystals on their surface. nih.gov This demonstrates the potential of this compound to actively participate in the remineralization of tooth structure.

The synthesis of biomaterials that can guide the formation of mineralized tissue is another important research direction. Hydrogels based on methacrylate polymers are being used as matrices for the controlled growth of calcium phosphate particles. cardiff.ac.uk These hydrogels can be designed to be biocompatible and have controllable porosity, providing a suitable environment for the reaction-diffusion process that leads to the formation of inorganic nanoparticles within the gel. cardiff.ac.uk This approach is inspired by natural biomineralization systems, such as the formation of tooth enamel and mollusk shells, where organic matrices play a crucial role in controlling mineral deposition. cardiff.ac.uk

Furthermore, research is delving into the fundamental mechanisms of how methacrylate-based materials interact with biological systems to promote mineralization. Studies are exploring how the release of calcium and phosphate ions from these materials influences cellular activity and the formation of new mineralized tissue. researchgate.net For instance, the integration of phosphate-based glass into a methacrylate-based cement has been shown to enhance the biomineralization effect and stimulate human dental pulp stem cells, suggesting a promising approach for vital pulp treatment. researchgate.net The use of quantum chemistry is also being employed to understand the stereochemical control in the polymerization of this compound, which can influence the structure and properties of the resulting polymer and its interaction with biological systems. anu.edu.au

Table 4: Research Findings on this compound and Biomineralization

Research FocusMaterial SystemKey FindingImplication
Enamel RemineralizationDental resin with this compoundInduces the formation of a dense layer of hydroxyapatite crystals on the material's surface. nih.govmdpi.comPotential for bioactive dental fillings that can help repair tooth enamel.
Bone Tissue RegenerationMethacrylate hydrogel with Calcium PhosphateControlled growth of calcium phosphate nanoparticles within the hydrogel matrix. cardiff.ac.ukDevelopment of scaffolds that can promote bone regeneration. cardiff.ac.uk
Vital Pulp TreatmentMethacrylate cement with Phosphate-based glassEnhances biomineralization and stimulates dental pulp stem cells. researchgate.netImproved materials for preserving the vitality of tooth pulp.
Polymerization ControlThis compound Hydrate (B1144303)Quantum chemistry calculations reveal the importance of cation coordination in controlling the stereochemistry of polymerization. anu.edu.auPotential to design polymers with specific structures for enhanced biological interactions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing calcium methacrylate composites, and how can researchers ensure reproducibility?

  • This compound composites are typically synthesized via free-radical polymerization or copolymerization with other monomers (e.g., methyl methacrylate). To ensure reproducibility, document precise molar ratios, initiator concentrations, and reaction conditions (temperature, pH, mixing speed). Use characterization techniques like FTIR or NMR to verify chemical structure consistency . Include step-by-step protocols in supplementary materials, adhering to journal guidelines for experimental transparency .

Q. Which characterization techniques are most effective for analyzing this compound’s structural and thermal properties?

  • Employ FTIR for functional group identification, XRD for crystallinity analysis, and TGA/DSC for thermal stability assessment. For mechanical properties, use nanoindentation or compression testing. Cross-validate results with SEM/EDS to correlate morphology with composition . Ensure raw data and calibration curves are archived for peer review .

Q. How should researchers design experiments to evaluate this compound’s biocompatibility in biomedical applications?

  • Follow ISO 10993 standards: conduct cytotoxicity assays (e.g., MTT), hemocompatibility tests, and in vivo biodegradation studies. Include positive/negative controls and statistically sufficient sample sizes (n ≥ 3). Use ANOVA for inter-group comparisons and report p-values with effect sizes . Reference established methodologies from recent (<5 years) peer-reviewed studies .

Advanced Research Questions

Q. How can discrepancies in mechanical property data (e.g., elastic modulus) between this compound composites and pure PMMA be systematically analyzed?

  • Perform sensitivity analysis to identify variables affecting outcomes (e.g., filler distribution, polymerization efficiency). Use finite element modeling (FEM) to simulate stress distribution and validate with experimental data. If contradictions persist, conduct micro-CT scans to detect voids or inhomogeneities . Apply Bayesian statistics to quantify uncertainty and refine hypotheses .

Q. What statistical approaches are recommended for optimizing this compound’s crosslinking density to balance mechanical strength and degradation rates?

  • Use response surface methodology (RSM) with central composite design to model interactions between crosslinker concentration, curing time, and temperature. Validate models via ANOVA and lack-of-fit tests. For degradation studies, apply Weibull analysis to predict long-term behavior under physiological conditions . Archive raw datasets in repositories like Figshare with unique DOIs .

Q. How can researchers address conflicting results in this compound’s ion-release profile across different pH environments?

  • Replicate experiments under controlled buffered conditions (e.g., PBS, simulated body fluid). Use ICP-OES to quantify ion release kinetics and compare with thermodynamic predictions (e.g., PHREEQC software). If inconsistencies remain, investigate batch-to-batch variability in raw materials via XPS or EDX . Publish negative results in open-access platforms to inform community standards .

Q. What methodologies enable the integration of this compound into hybrid materials (e.g., with hydroxyapatite) while maintaining phase stability?

  • Optimize interfacial bonding via silane coupling agents or plasma treatment. Monitor phase separation using SAXS or TEM. For kinetic studies, employ in situ Raman spectroscopy during synthesis. Validate homogeneity through mapping techniques (e.g., TOF-SIMS) . Pre-register experimental protocols on platforms like Open Science Framework to enhance transparency .

Methodological Best Practices

  • Data Reporting : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use standardized templates for tables (e.g., Table 1: Synthesis parameters vs. mechanical properties) and avoid redundant visualizations .
  • Reproducibility : Include error margins, instrument calibration details, and raw data in supplementary files. For computational studies, share code via GitHub or Zenodo .
  • Ethical Compliance : Disclose conflicts of interest and adhere to safety protocols (e.g., fume hood use, waste disposal) as per institutional guidelines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.